8-fluoro-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
8-FLUORO-3-{3-OXO-3-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex heterocyclic compound that incorporates both indole and pyrimidine moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
The synthesis of 8-FLUORO-3-{3-OXO-3-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrimidine precursors, followed by their coupling through various organic reactions. Common synthetic routes include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Pyrimidine Synthesis: The pyrimidine ring can be synthesized through condensation reactions involving urea or guanidine derivatives.
Coupling Reactions: The indole and pyrimidine moieties are then coupled using reagents such as palladium catalysts in Suzuki-Miyaura cross-coupling reactions.
Functional Group Modifications: Introduction of the fluorine atom and other functional groups is typically done through halogenation and subsequent substitution reactions.
Chemical Reactions Analysis
8-FLUORO-3-{3-OXO-3-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or other reactive sites, using reagents like sodium azide or amines.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Scientific Research Applications
8-FLUORO-3-{3-OXO-3-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: It is employed in the design of chemical probes to study biological pathways and mechanisms
Mechanism of Action
The mechanism of action of 8-FLUORO-3-{3-OXO-3-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
8-FLUORO-3-{3-OXO-3-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE can be compared with other indole and pyrimidine derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core but differ in their biological activities and applications.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine contain the pyrimidine ring and are used as chemotherapeutic agents.
Unique Features: The combination of indole and pyrimidine moieties, along with the presence of fluorine and piperazine groups, makes 8-FLUORO-3-{3-OXO-3-[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]PROPYL}-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE unique in its potential to interact with multiple biological targets and pathways
Properties
Molecular Formula |
C21H20FN7O2 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
8-fluoro-3-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C21H20FN7O2/c22-14-2-3-16-15(12-14)18-19(26-16)20(31)29(13-25-18)7-4-17(30)27-8-10-28(11-9-27)21-23-5-1-6-24-21/h1-3,5-6,12-13,26H,4,7-11H2 |
InChI Key |
DAXLUIOSLZEQBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C=NC4=C(C3=O)NC5=C4C=C(C=C5)F |
Origin of Product |
United States |
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